molecular formula C20H19FN4O2S B3685560 2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide

2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide

Cat. No.: B3685560
M. Wt: 398.5 g/mol
InChI Key: WEUFNLMEWNBFPF-UHFFFAOYSA-N
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Description

This compound is a derivative of eugenol , which is a volatile phenolic bioactive compound derived from a natural resource. Eugenol has been identified in several aromatic plants and has shown to display a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the exact arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the retrieved papers.

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities further, synthesizing a variety of its derivatives, and investigating their pharmacological properties . Additionally, novel reactions that the compound could be used in, or new applications for the compound in medicine or industry, could be explored.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-3-11-25-19(14-5-4-6-17(12-14)27-2)23-24-20(25)28-13-18(26)22-16-9-7-15(21)8-10-16/h3-10,12H,1,11,13H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUFNLMEWNBFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
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2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 3
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2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 4
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2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 5
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2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide

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